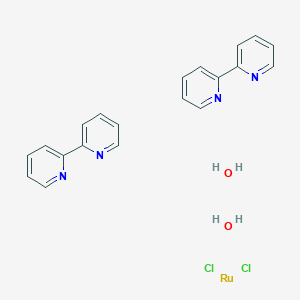
cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate
Descripción general
Descripción
“Cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate” is a coordination complex with the formula RuCl2(bipy)2, where bipy is 2,2’-bipyridine . It is a dark green diamagnetic solid that is a precursor to many other complexes of ruthenium, mainly by substitution of the two chloride ligands . The IUPAC name for this compound is λ²-ruthenium (2+) bis (2,2’-bipyridine) dihydrate dichloride .
Synthesis Analysis
The complex is prepared by heating a DMF solution of ruthenium trichloride and bipyridine . With octahedral coordination geometry, the complex exists exclusively as the chiral cis isomer .Molecular Structure Analysis
The molecular formula of the compound is C20H20Cl2N4O2Ru . The compound has been crystallized as diverse hydrates . The SMILES string representation of the compound is O.O.[Cl-].[Cl-] .Physical And Chemical Properties Analysis
The compound is a dark green solid . It has a molar mass of 484.35 g·mol−1 . The density of the compound is 1.59 g/cm3 .Aplicaciones Científicas De Investigación
Physicochemical Properties and Ligand Interactions
The physicochemical properties and interactions of cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate with different ligands have been a subject of research to understand its complexation behavior. For instance, studies on its complexation with Schiff bases highlighted the formation of complexes with compositions indicative of the compound's ability to interact with various ligands, offering insights into its structural and electronic characteristics. These interactions were further characterized by spectroscopic studies, DFT calculations, and electrochemical analyses, demonstrating the compound's versatile binding properties and its potential in catalysis and sensor applications (Mishra, Prajapati, & Pandey, 2008).
Solar Energy Conversion
The application of this compound in solar energy conversion, particularly in dye-sensitized solar cells (DSSCs), showcases its role in enhancing the efficiency of solar light harvesting. Heteroleptic ruthenium(II) complexes derived from this compound have been synthesized and characterized, showing promise for efficient and stable mesoscopic DSSCs. These studies not only explore the compound's photophysical properties but also its potential in improving the power conversion efficiencies of DSSCs, making it a valuable component in the development of renewable energy technologies (Giribabu et al., 2009).
Catalysis and Electrocatalysis
Research has also delved into the catalytic applications of this compound, particularly in water oxidation and organic compound oxidation. The compound's role as a catalyst for these reactions opens up possibilities for its use in environmentally beneficial processes, including water purification and the synthesis of organic compounds with minimal environmental impact. Studies focusing on the electrochemical properties and catalytic efficiency of ruthenium-based complexes underscore the potential of this compound in electrocatalysis and sustainable chemistry (Navarro, Collomb, & Deronzier, 2002).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
The primary target of cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate is gold nanoparticles. The compound is used in synthesizing a variety of ruthenium complexes such as ruthenium(II) complex that can modify the surface of gold nanoparticles .
Mode of Action
The compound interacts with its target by modifying the surface of gold nanoparticles. This interaction results in the creation of a ruthenium(II) complex that can be used for the detection of cysteine by selective luminescence .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of ruthenium complexes, which can have various applications in biochemistry and materials science .
Result of Action
The result of the action of cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate is the creation of a ruthenium(II) complex that can modify the surface of gold nanoparticles. This modification allows for the detection of cysteine by selective luminescence .
Propiedades
IUPAC Name |
dichlororuthenium;2-pyridin-2-ylpyridine;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.2ClH.2H2O.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;;/h2*1-8H;2*1H;2*1H2;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKTUSUPCAKVHT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152227-36-6, 15746-57-3 | |
| Record name | cis-Bis(2,2'-bipyridyl)dichlororuthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B3419636.png)







![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B3419701.png)